N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE
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Overview
Description
N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE typically involves the reaction of 1-ethyl-1H-1,3-benzodiazole with 2-bromoethylamine, followed by the reaction with 2-methylpropanoyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE can be compared with other benzodiazole derivatives, such as:
1H-1,3-Benzodiazole: A parent compound with similar structural features but lacking the ethyl and propanamide groups.
2-Methyl-1H-1,3-Benzodiazole: A derivative with a methyl group at the 2-position, showing different biological activities.
1-Ethyl-1H-1,3-Benzodiazole-2-carboxamide: A compound with a carboxamide group, used in similar research applications.
Properties
IUPAC Name |
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-4-18-13-8-6-5-7-12(13)17-14(18)9-10-16-15(19)11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRDIGFTVUMHEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCNC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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